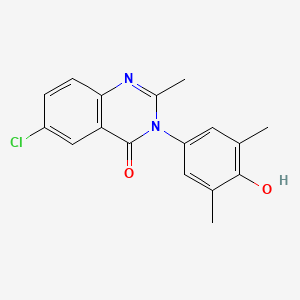
(2-(Diphenylamino)ethyl)triethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Diphenylamino)ethyl)triethylammonium bromide: is a quaternary ammonium compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylamino group attached to an ethyl chain, which is further bonded to a triethylammonium group. This compound is often used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Diphenylamino)ethyl)triethylammonium bromide typically involves the reaction of diphenylamine with an ethylating agent, followed by quaternization with triethylamine and bromination. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or acetonitrile.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-(Diphenylamino)ethyl)triethylammonium bromide can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxides, and amines.
Conditions: Reactions are typically carried out in polar solvents such as water or alcohols, under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted ammonium salts.
Scientific Research Applications
Chemistry:
Catalysis: (2-(Diphenylamino)ethyl)triethylammonium bromide is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology:
Cell Studies: The compound is used in cell biology research to study membrane transport mechanisms due to its ability to interact with cellular membranes.
Medicine:
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry:
Antimicrobial Agents: The compound is used in the formulation of antimicrobial agents for disinfectants and sanitizers.
Mechanism of Action
The mechanism of action of (2-(Diphenylamino)ethyl)triethylammonium bromide involves its interaction with cellular membranes and ion channels. The compound can disrupt membrane integrity, leading to cell lysis. It also blocks specific ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
- (2-(Diphenylamino)ethyl)trimethylammonium bromide
- Tetraethylammonium bromide
- Triethylammonium bromide
Comparison:
- (2-(Diphenylamino)ethyl)triethylammonium bromide is unique due to the presence of the diphenylamino group, which imparts distinct chemical properties compared to other quaternary ammonium compounds.
- Tetraethylammonium bromide is commonly used as a potassium channel blocker in pharmacological research, whereas this compound has broader applications in catalysis and antimicrobial formulations.
Properties
CAS No. |
2933-24-6 |
|---|---|
Molecular Formula |
C20H29BrN2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
triethyl-[2-(N-phenylanilino)ethyl]azanium;bromide |
InChI |
InChI=1S/C20H29N2.BrH/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MBVOQKDHXRJERM-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


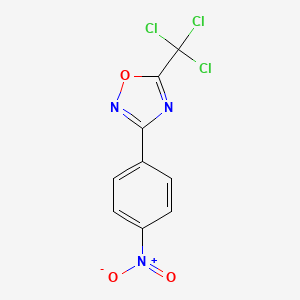

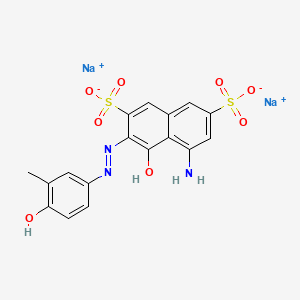
![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
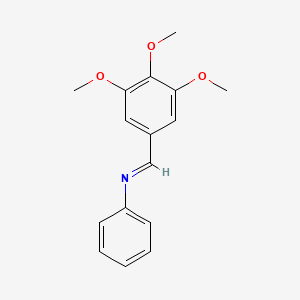
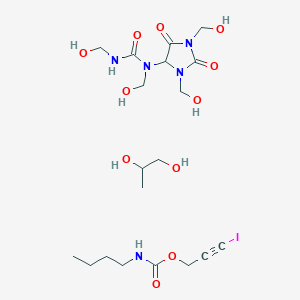

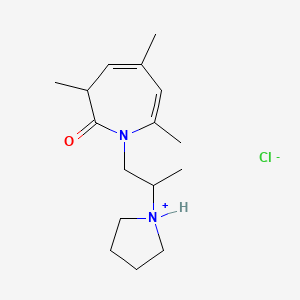
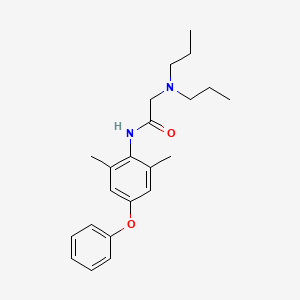
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![8-Fluoro-1H-benzo[e]pyrido[3,2-b][1,4]diazepin-6(5H)-one](/img/structure/B13738878.png)
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
![2-[(Z)-2-nitro-2-phenylethenyl]thiophene](/img/structure/B13738890.png)
